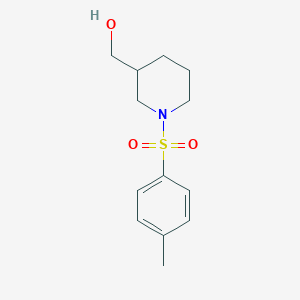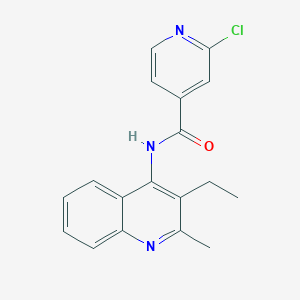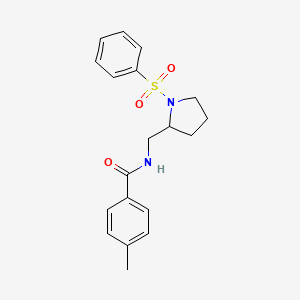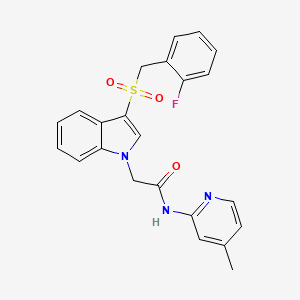![molecular formula C22H24ClN3O2 B2547733 [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride CAS No. 2445794-20-5](/img/structure/B2547733.png)
[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride is a useful research compound. Its molecular formula is C22H24ClN3O2 and its molecular weight is 397.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Adduct Formation
In the realm of crystallography, the study of adducts comprising piperidine derivatives reveals intricate details about molecular orientations and interactions. For example, Revathi et al. (2015) investigated an adduct involving 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents, highlighting the dihedral angles and intermolecular hydrogen bonding that contribute to the formation of molecular chains within the crystal structure (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Synthetic Methodologies and Medicinal Chemistry
In synthetic chemistry, Chang et al. (2006) explored the CAN-mediated rearrangement of 4-benzhydrylidenepiperidines to synthesize a variety of phenyl-(4-phenylpiperidin-4-yl)methanones, including meperidine analogs, demonstrating a facile strategy for the generation of potentially therapeutic compounds (Chang, Wu, Lin, & Hung, 2006).
Molecular Docking and Antibacterial Activity
Molecular docking studies, as conducted by Shahana and Yardily (2020), provide insights into the antibacterial potential of novel compounds. Their research synthesized and characterized compounds with thiazol and thiophene substituents, employing density functional theory (DFT) calculations and molecular docking to understand antibacterial activity (Shahana & Yardily, 2020).
Enantioselective Synthesis and Natural Product Derivation
Escolano, Amat, and Bosch (2006) highlighted the utility of phenylglycinol-derived oxazolopiperidone lactams as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products, showcasing the potential for creating diverse bioactive compounds (Escolano, Amat, & Bosch, 2006).
Corrosion Inhibition
The study of oxazole derivatives for corrosion inhibition on mild steel by Rahmani et al. (2018) exemplifies the application of these compounds in materials science. Their research evaluated the efficacy of specific oxazole derivatives in reducing corrosion, utilizing gravimetric and electrochemical techniques along with quantum chemical calculations (Rahmani, El-hajjaji, Hallaoui, Taleb, Rais, Azzouzi, Labriti, Alaoui, & Hammouti, 2018).
Propriétés
IUPAC Name |
[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2.ClH/c23-16-22(18-9-5-2-6-10-18)11-13-25(14-12-22)21(26)20-19(15-27-24-20)17-7-3-1-4-8-17;/h1-10,15H,11-14,16,23H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKMYLNNPKRMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)C3=NOC=C3C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acrylamide](/img/structure/B2547652.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2547654.png)
![(E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2547655.png)



![(Z)-2-Cyano-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2547661.png)
![[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2547662.png)

![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2547667.png)



